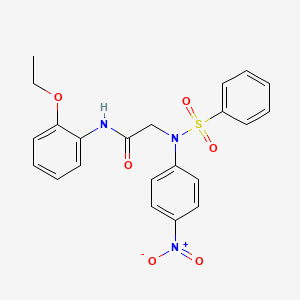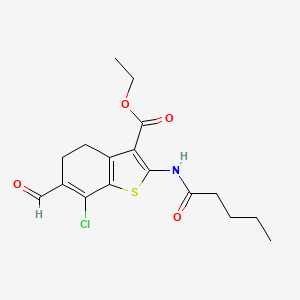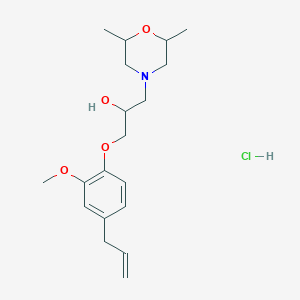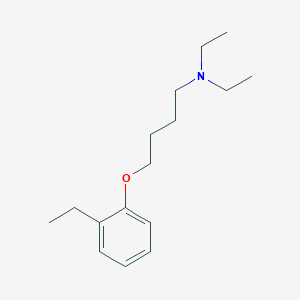
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a vital role in maintaining cellular energy homeostasis. A-769662 has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Mecanismo De Acción
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide activates AMPK through allosteric modulation of the enzyme. It binds to the γ-subunit of AMPK, leading to conformational changes that increase the activity of the enzyme. Activated AMPK promotes ATP-generating catabolic pathways and inhibits ATP-consuming anabolic pathways, leading to increased energy production and utilization in the cell.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have numerous biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide also stimulates fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production and improved metabolic function. Additionally, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have anti-inflammatory effects and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and is stable in biological systems. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide is also highly selective for AMPK and does not activate other kinases. However, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
There are several future directions for the study of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide. One area of research is the development of more potent and selective AMPK activators. Another area is the investigation of the long-term effects of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide on metabolic function and disease progression. Additionally, the potential use of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide in combination with other drugs for the treatment of metabolic disorders and cancer warrants further investigation. Overall, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has shown great potential as a therapeutic agent, and continued research in this area is crucial for the development of new treatments for metabolic disorders and cancer.
Métodos De Síntesis
The synthesis of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide involves the reaction of 2-(3-chlorophenoxy)aniline with 2-ethylphenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide in its pure form. The synthesis process has been optimized to produce high yields and purity of the final product.
Aplicaciones Científicas De Investigación
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied in various scientific research applications. It has been shown to have potential therapeutic effects in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has also been investigated for its anti-cancer properties and its ability to improve cognitive function.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-12-6-3-4-9-15(12)18-16(19)11-20-14-8-5-7-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCJDQNTMHSFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5223135.png)
![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5223136.png)

![1-acetyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5223178.png)
![4-fluoro-N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5223185.png)

![2-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5223198.png)


![3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5223223.png)

![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)
![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![2-[4-chloro-3-(1-pyrrolidinylcarbonyl)phenyl]-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5223251.png)